molecular formula C9H20 B092883 2,3,3-Trimethylhexane CAS No. 16747-28-7

2,3,3-Trimethylhexane

Cat. No.: B092883
CAS No.: 16747-28-7
M. Wt: 128.25 g/mol
InChI Key: DJYSEQMMCZAKGT-UHFFFAOYSA-N
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Description

2,3,3-Trimethylhexane is an organic compound with the molecular formula C9H20. It is a branched alkane and is one of the isomers of nonane. This compound is characterized by its three methyl groups attached to the hexane chain, specifically at the second and third carbon atoms. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylhexane can be synthesized through various methods. One common method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures. The resulting mixture is then separated and purified to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylhexane undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: This compound can be reduced using hydrogen gas in the presence of a metal catalyst to form simpler alkanes.

    Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,3,3-Trimethylhexane is utilized in various scientific research applications, including:

    Chemistry: It serves as a reference compound in gas chromatography for the analysis of complex mixtures.

    Biology: Used as a solvent in biochemical assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Employed as a solvent in the production of paints, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylhexane primarily involves its interactions with other molecules as a solvent. Its hydrophobic nature allows it to dissolve non-polar substances effectively. In biochemical assays, it can facilitate the extraction and separation of hydrophobic compounds. The molecular targets and pathways involved are largely dependent on the specific application and the compounds it interacts with.

Comparison with Similar Compounds

    2,2,4-Trimethylpentane:

    2,3,4-Trimethylpentane: Similar structure but different branching, affecting its physical and chemical properties.

    2,2,3-Trimethylbutane: A smaller branched alkane with different applications.

Uniqueness: 2,3,3-Trimethylhexane is unique due to its specific branching pattern, which influences its boiling point, solubility, and reactivity compared to other isomers. Its structure makes it particularly useful in applications requiring specific solvent properties and in the study of branched hydrocarbons.

Properties

IUPAC Name

2,3,3-trimethylhexane
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InChI

InChI=1S/C9H20/c1-6-7-9(4,5)8(2)3/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYSEQMMCZAKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
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DSSTOX Substance ID

DTXSID30168288
Record name 2,3,3-Trimethylhexane
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Molecular Weight

128.25 g/mol
Source PubChem
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,3,3-Trimethylhexane
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Vapor Pressure

9.83 [mmHg]
Record name 2,3,3-Trimethylhexane
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CAS No.

16747-28-7
Record name 2,3,3-Trimethylhexane
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Record name 2,3,3-Trimethylhexane
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Record name 2,3,3-Trimethylhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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